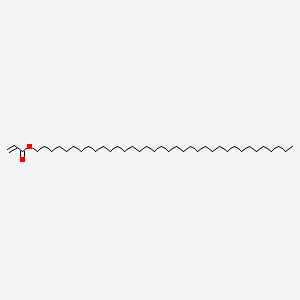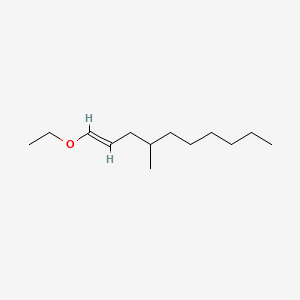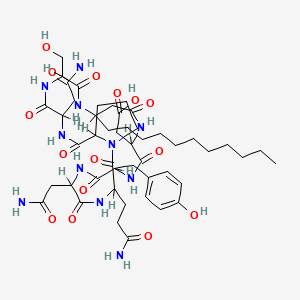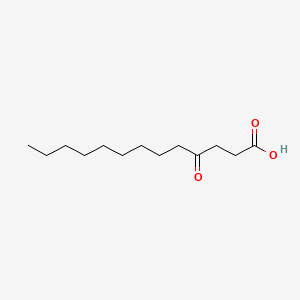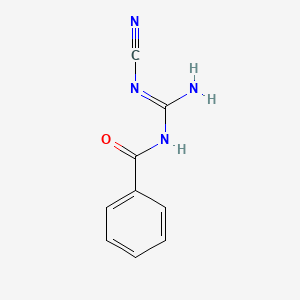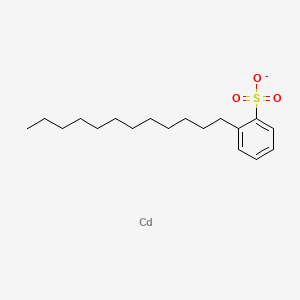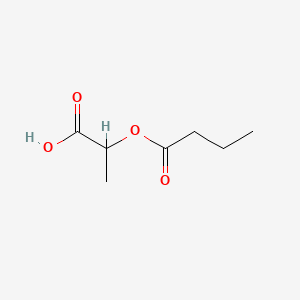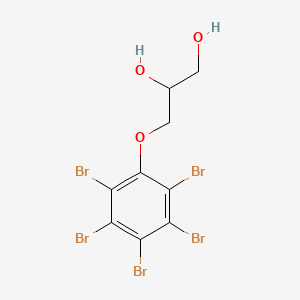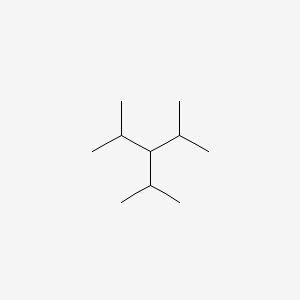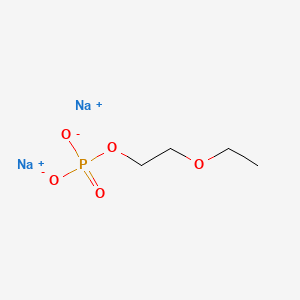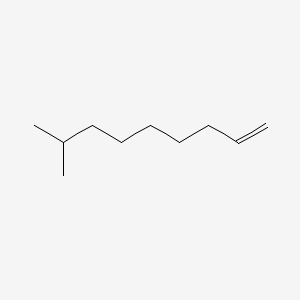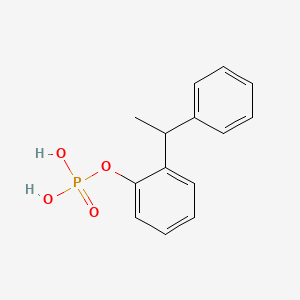
2-(1-Phenylethyl)phenyl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Phenylethyl)phenyl dihydrogen phosphate is an organic compound with the molecular formula C14H15O4P It is a derivative of phenyl phosphate, where the phenyl group is substituted with a 1-phenylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Phenylethyl)phenyl dihydrogen phosphate typically involves the reaction of 2-(1-Phenylethyl)phenol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-(1-Phenylethyl)phenol+Phosphoric acid→2-(1-Phenylethyl)phenyl dihydrogen phosphate
The reaction conditions usually involve heating the reactants to a specific temperature and maintaining the reaction for a certain period. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing methods. The reactants are fed into the reactor, and the reaction is carried out under optimized conditions to maximize yield and minimize by-products. The product is then isolated and purified using industrial-scale separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-Phenylethyl)phenyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or other lower oxidation state phosphorus compounds.
Substitution: The phenyl and 1-phenylethyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, or acyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphates.
Reduction: Phosphites or other reduced phosphorus compounds.
Substitution: Various substituted phenyl phosphates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1-Phenylethyl)phenyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-Phenylethyl)phenyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and proteins. The phosphate group can form strong interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The phenyl and 1-phenylethyl groups may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(1-phenylethyl)phenyl dihydrogen phosphate: A similar compound with two 1-phenylethyl groups attached to the phenyl ring.
Phenyl dihydrogen phosphate: The parent compound without the 1-phenylethyl substitution.
2-(1-Phenylethyl)phenol: The precursor compound used in the synthesis of 2-(1-Phenylethyl)phenyl dihydrogen phosphate.
Uniqueness
This compound is unique due to the presence of the 1-phenylethyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance the compound’s interactions with molecular targets and potentially improve its efficacy in various applications.
Eigenschaften
CAS-Nummer |
94200-31-4 |
|---|---|
Molekularformel |
C14H15O4P |
Molekulargewicht |
278.24 g/mol |
IUPAC-Name |
[2-(1-phenylethyl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C14H15O4P/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)18-19(15,16)17/h2-11H,1H3,(H2,15,16,17) |
InChI-Schlüssel |
FYMUMQJGVYLCJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


